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Compound of Interest

Compound Name: Fmoc-DL-aspartic acid

CAS No.: 136083-73-3

Cat. No.: B3419067

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Nα-(9-

Fluorenylmethoxycarbonyl)-DL-aspartic acid (Fmoc-DL-aspartic acid), a critical building block

in solid-phase peptide synthesis (SPPS). As a senior application scientist, this document is

structured to offer not just raw data, but a cohesive understanding of how Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to

verify the structure and purity of this essential reagent. The methodologies and interpretations

presented herein are grounded in established principles and best practices within the field of

peptide chemistry.

Introduction: The Role and Significance of Fmoc-
DL-Aspartic Acid
Fmoc-DL-aspartic acid is a derivative of the non-essential amino acid aspartic acid, where the

alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
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This strategic protection is fundamental to the Fmoc/tBu (tert-butyl) strategy of SPPS, which

has become the predominant method for synthesizing peptides in both academic research and

industrial drug development.[1] The Fmoc group prevents unintended reactions at the N-

terminus during the coupling of subsequent amino acids, and its removal under mild basic

conditions (typically with piperidine) preserves acid-labile side-chain protecting groups.[1]

The use of the racemic DL-form can be of interest in specific applications, such as the

generation of peptide libraries with enhanced diversity or for the synthesis of peptides with non-

natural configurations to improve their proteolytic stability or binding characteristics. Accurate

and thorough characterization of this starting material is paramount to ensure the fidelity of the

final peptide product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For Fmoc-DL-aspartic acid, both ¹H and ¹³C NMR provide a detailed map of the

molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Fmoc-DL-aspartic acid is characterized by distinct regions

corresponding to the protons of the aspartic acid moiety and the fluorenyl group of the Fmoc

protector. The chemical shifts are influenced by the electronic environment of each proton.

While an experimental spectrum for the unprotected DL-form is not readily available in public

databases, we can predict the key resonances based on data from closely related structures,

such as Fmoc-Asp(OtBu)-OH, and fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data:
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Aromatic (Fmoc) 7.80 - 7.90 m 4H -

Aromatic (Fmoc) 7.30 - 7.45 m 4H -

α-CH (Asp) ~4.5 - 4.7 m 1H -

CH₂ (Fmoc) ~4.3 - 4.5 m 2H -

CH (Fmoc) ~4.2 - 4.3 t 1H ~6-7

β-CH₂ (Asp) ~2.8 - 3.0 m 2H -

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data

for Fmoc-Asp(OtBu)-OH shows the α-CH at ~4.5 ppm and the β-CH₂ at ~2.8 ppm.[2] The

absence of the t-butyl group in Fmoc-DL-aspartic acid is expected to cause a slight downfield

shift of the β-CH₂ protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc

group, and the aliphatic carbons of the aspartic acid and Fmoc moieties.

Predicted ¹³C NMR Spectral Data:
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acids) ~172 - 175

C=O (Urethane) ~156

Aromatic C (Fmoc) ~144 (quaternary)

Aromatic C (Fmoc) ~141 (quaternary)

Aromatic CH (Fmoc) ~120 - 128

CH₂ (Fmoc) ~67

α-CH (Asp) ~51

CH (Fmoc) ~47

β-CH₂ (Asp) ~36

Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Fmoc-DL-aspartic acid.

Materials:

Fmoc-DL-aspartic acid

Deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of MeOD for solubility)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of Fmoc-DL-aspartic acid in approximately 0.6 mL

of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution;

gentle warming or sonication may be applied if necessary.

Spectrometer Setup:
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Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The IR spectrum of Fmoc-DL-aspartic acid will display characteristic absorption

bands for the O-H of the carboxylic acids, the N-H of the urethane, the C=O of the carboxylic

acids and the urethane, and the aromatic C=C bonds of the fluorenyl group.
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Typical IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300 - 2500 (broad) O-H Stretching (Carboxylic Acid)

~3300 N-H Stretching (Urethane)

~1710 - 1740 C=O
Stretching (Carboxylic Acid &

Urethane)

~1520 N-H Bending (Urethane)

~1450, 740, 760 Aromatic C=C Stretching and Bending (Fmoc)

The IR spectral data for the closely related Fmoc-L-aspartic acid shows characteristic peaks

that align with these expected values.[3]

Experimental Protocol for IR Data Acquisition (ATR)
Objective: To obtain a high-quality FT-IR spectrum of Fmoc-DL-aspartic acid.

Materials:

Fmoc-DL-aspartic acid

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid Fmoc-DL-aspartic acid powder onto

the ATR crystal.
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Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of

4 cm⁻¹ are sufficient.

Data Processing: The software will automatically perform the background subtraction.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the

measurement.

Mass Spectrometry (MS): Confirming Molecular
Weight and Integrity
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

Molecular Formula: C₁₉H₁₇NO₆

Molecular Weight: 355.34 g/mol [3]

Exact Mass: 355.1056 u[3]

In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the

following ions:

[M+H]⁺: 356.1134 m/z

[M+Na]⁺: 378.0953 m/z

[M-H]⁻: 354.0978 m/z

Fragmentation Analysis: Upon collision-induced dissociation (CID), the Fmoc-DL-aspartic acid
ion will fragment in predictable ways. Key fragment ions would include:
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Loss of the Fmoc group (222.09 u)

Decarboxylation (-44.00 u)

Fragments corresponding to the fluorenyl group (e.g., m/z 179, the fluorenylmethyl cation)

Experimental Protocol for Mass Spectrometry Data
Acquisition (LC-MS)
Objective: To confirm the molecular weight of Fmoc-DL-aspartic acid and assess its purity.

Materials:

Fmoc-DL-aspartic acid

HPLC-grade solvent (e.g., acetonitrile, methanol, water)

Formic acid or ammonium acetate (as a modifier)

LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

Sample Preparation: Prepare a dilute solution of Fmoc-DL-aspartic acid (e.g., 10-100

µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC Method:

Equilibrate the HPLC column (e.g., C18) with the initial mobile phase conditions.

Inject a small volume (e.g., 1-5 µL) of the sample.

Run a gradient elution to separate the analyte from any impurities.

MS Method:

Set the mass spectrometer to acquire data in both positive and negative ion modes (or in

separate runs).
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Set the mass range to cover the expected m/z values (e.g., 100-500 m/z).

Use electrospray ionization (ESI) as the ion source.

Acquire full scan data. If desired, set up a data-dependent acquisition (DDA) method to

trigger fragmentation (MS/MS) on the most intense ions.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to Fmoc-DL-
aspartic acid.

Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the measured m/z to the

theoretical value.

Analyze the fragmentation pattern if MS/MS data was acquired.

Visualization of Key Structural and Analytical
Relationships
The following diagrams illustrate the structure of Fmoc-DL-aspartic acid and a conceptual

workflow for its characterization.
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Figure 1: Molecular Structure of Fmoc-DL-aspartic acid
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Caption: Molecular structure of Fmoc-DL-aspartic acid.
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Figure 2: Spectroscopic Characterization Workflow
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Caption: Workflow for spectroscopic characterization.

Conclusion
The comprehensive spectroscopic characterization of Fmoc-DL-aspartic acid is a non-

negotiable step in ensuring the quality and success of peptide synthesis endeavors. This guide

has outlined the expected NMR, IR, and MS data, along with standardized protocols for their
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acquisition. By integrating these analytical techniques, researchers and drug development

professionals can confidently verify the identity, structure, and purity of this vital building block,

thereby upholding the integrity of their synthetic peptides and the reliability of their scientific

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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